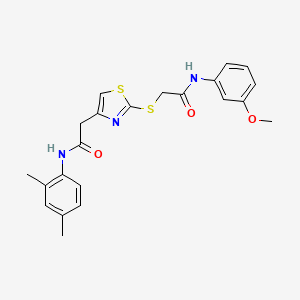

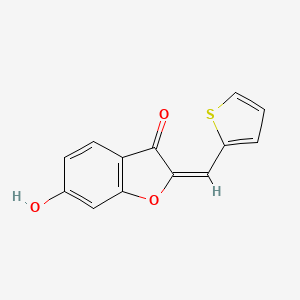

N-(2,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(2,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a bioactive molecule that appears to be related to a class of compounds with potential therapeutic effects against various diseases, including cancer and inflammatory conditions. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related compounds with similar structural motifs, such as thiazole and acetamide groups, which are known for their biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a new class of N-(4-(3-aminophenyl)(thiazol-2-yl)acetamide derivatives has been synthesized and evaluated for their anticancer activity . These compounds, including the lead compound 6b, were synthesized using a method that could potentially be adapted for the synthesis of the compound . The synthesis involves the formation of thiazole and acetamide linkages, which are also present in the target compound.

Molecular Structure Analysis

The molecular structure of thiazole-containing compounds is crucial for their biological activity. The presence of the thiazole ring, as seen in the lead compound 6b, is a common feature in many bioactive molecules and is known to interact with biological targets . The structure-activity relationships derived from these compounds can provide insights into how modifications to the molecular structure, such as the introduction of methoxyphenyl and dimethylphenyl groups, could affect the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of thiazole and acetamide derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the amino group in the 3-aminophenyl moiety and the thiazole ring can be involved in interactions with biological macromolecules or be modified chemically to enhance the compound's properties . Similarly, the compound may undergo reactions at its thiazole, acetamide, or methoxyphenyl groups, which could be exploited to further optimize its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and acetamide derivatives, such as solubility, stability, and pharmacokinetic profile, are important for their function as potential therapeutic agents. The lead compound 6b from the first paper demonstrated good pharmacokinetic properties, which suggests that related compounds, including the one , may also possess favorable properties for drug development . Additionally, the antioxidant and anti-inflammatory activities of similar compounds, as reported in the second paper, indicate that the compound may also exhibit these properties, depending on its specific functional groups and overall structure .

Scientific Research Applications

Medicinal Chemistry Applications

Research in medicinal chemistry has explored compounds structurally related to the specified chemical, emphasizing their synthesis and potential anticancer activities. For instance, the pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties. A novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties was synthesized using a cost-effective approach. This compound exhibited anticancer activity in vitro, showcasing the potential for such molecules in cancer treatment I. Yushyn, Serhii Holota, & Roman Lesyk, 2022.

Herbicide Action

Chloroacetamides, including compounds like alachlor and metazachlor, demonstrate selective pre-emergent or early post-emergent herbicide action. They are used to control annual grasses and many broad-leaved weeds in various crops. This shows the application of chemically related compounds in agriculture for weed management H. Weisshaar & P. Böger, 1989.

Material Science

In material science, the focus has been on the synthesis and optoelectronic properties of polymers containing thiazole moieties. For example, thiazole-containing monomers were synthesized and characterized for their potential in conducting polymers. These materials exhibit promising optical and electronic properties, highlighting the versatility of thiazole-based compounds in developing new materials with specific optoelectronic characteristics P. Camurlu & N. Guven, 2015.

Mechanism of Action

Thiazoles have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . The exact mechanism of action, pharmacokinetics, and biochemical pathways would depend on the specific thiazole derivative and its molecular structure.

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-14-7-8-19(15(2)9-14)25-20(26)11-17-12-29-22(24-17)30-13-21(27)23-16-5-4-6-18(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSBSDWBMNKPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2519189.png)

![N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519191.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2519196.png)

![1-[5-(Oxiran-2-yl)furan-2-yl]piperidine](/img/structure/B2519197.png)

![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2519200.png)

![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2519204.png)

![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)